Cas no 1267751-57-4 (2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid)
2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid
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- MDL: MFCD19282236
- Inchi: 1S/C6H10N4O2/c1-4(2)6-7-8-9-10(6)3-5(11)12/h4H,3H2,1-2H3,(H,11,12)
- InChI Key: XJDCALQXLFYKNE-UHFFFAOYSA-N
- SMILES: N1(CC(O)=O)C(C(C)C)=NN=N1
2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B523998-10mg |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523998-50mg |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B523998-100mg |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-96933-0.05g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 0.05g |
$179.0 | 2024-05-21 | |
| Enamine | EN300-96933-0.1g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 0.1g |
$268.0 | 2024-05-21 | |
| Enamine | EN300-96933-0.25g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 0.25g |
$383.0 | 2024-05-21 | |
| Enamine | EN300-96933-0.5g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 0.5g |
$601.0 | 2024-05-21 | |
| Enamine | EN300-96933-1.0g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
| Enamine | EN300-96933-2.5g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
| Enamine | EN300-96933-5.0g |
2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid |
1267751-57-4 | 95% | 5.0g |
$2235.0 | 2024-05-21 |
2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid
Comprehensive Overview of 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid (CAS No. 1267751-57-4): Properties, Applications, and Innovations
The compound 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid (CAS No. 1267751-57-4) is a specialized tetrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a tetrazole ring and an acetic acid moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery, medicinal chemistry, and crop protection formulations.
One of the most searched questions about 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid revolves around its synthetic pathways. The compound is typically synthesized through cycloaddition reactions involving nitriles and azides, followed by functionalization of the tetrazole ring. Recent advancements in green chemistry have also explored solvent-free or catalytic methods to improve yield and reduce environmental impact. This aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.
In the context of drug development, CAS No. 1267751-57-4 has garnered attention for its potential as a bioisostere for carboxylic acids. Its tetrazole group mimics the carboxylate functionality while offering enhanced metabolic stability—a critical factor in designing orally active drugs. This property is particularly relevant to GPCR-targeted therapies and enzyme inhibitors, areas where researchers frequently seek structural analogs to optimize pharmacokinetics.
The agrochemical sector has also explored 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid as a building block for herbicides and plant growth regulators. Its ability to modulate biological pathways in plants without residual toxicity makes it attractive for next-generation crop solutions. With the rise of precision agriculture, this compound’s role in developing environmentally friendly pesticides is a hot topic among formulators.
From a material science perspective, the tetrazole-acetic acid hybrid structure exhibits interesting coordination properties with metal ions, prompting investigations into metal-organic frameworks (MOFs) and catalysts. Such applications tie into broader trends like carbon capture materials and heterogeneous catalysis, where users often search for novel ligands with tunable characteristics.
Analytical characterization of CAS No. 1267751-57-4 typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These techniques address common queries about compound identification and quality control—critical for compliance with Good Manufacturing Practices (GMP). Recent publications highlight improved chromatographic methods to separate and quantify this compound in complex matrices.
Regulatory and safety assessments of 2-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylacetic acid emphasize its low ecotoxicity profile, aligning with REACH and EPA guidelines. This positions the compound favorably for industrial adoption, especially as companies prioritize ESG (Environmental, Social, and Governance) criteria. Discussions on lifecycle analysis of such intermediates frequently appear in corporate sustainability reports.
Future research directions for CAS No. 1267751-57-4 may explore its utility in bioconjugation chemistry or as a probe molecule for studying enzyme mechanisms. The integration of machine learning in molecular property prediction could further accelerate its application scope, addressing frequent searches about AI-driven chemical design. Collaborations between academia and industry will likely drive innovations around this high-value intermediate.
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